N-Benzyl-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide
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Overview
Description
N-Benzyl-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide typically involves the reaction of 5-chloro-1,3-benzothiazole-2-thiol with benzyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the benzothiazole ring or the acetamide group.
Substitution: The chlorine atom on the benzothiazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced benzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-Benzyl-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-tubercular agent and other therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-Benzyl-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(5-Chloro-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetamide
- N-(5-Chloro-1,3-benzothiazol-2-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide
- N-(5-Chloro-1,3-benzothiazol-2-yl)-2-[(5-nitro-1,3-benzoxazol-2-yl)sulfanyl]acetamide
Uniqueness
N-Benzyl-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group and the chloro substituent on the benzothiazole ring differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct therapeutic applications .
Properties
Molecular Formula |
C16H13ClN2OS2 |
---|---|
Molecular Weight |
348.9 g/mol |
IUPAC Name |
N-benzyl-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H13ClN2OS2/c17-12-6-7-14-13(8-12)19-16(22-14)21-10-15(20)18-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,18,20) |
InChI Key |
SFZTYHPRVJAONL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(S2)C=CC(=C3)Cl |
Origin of Product |
United States |
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